molecular formula C10H8BrNO B1374842 1-Methoxy-6-bromoisoquinoline CAS No. 891785-23-2

1-Methoxy-6-bromoisoquinoline

Cat. No.: B1374842
CAS No.: 891785-23-2
M. Wt: 238.08 g/mol
InChI Key: ZXSUFWUXOVNEER-UHFFFAOYSA-N
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Description

1-Methoxy-6-bromoisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the first position and a bromine atom at the sixth position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-6-bromoisoquinoline can be synthesized through several methods. One common approach involves the bromination of 1-methoxyisoquinoline. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the sixth position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-6-bromoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted isoquinolines with various functional groups.
  • Quinoline derivatives through oxidation.
  • Dehalogenated isoquinolines through reduction.

Mechanism of Action

The mechanism of action of 1-methoxy-6-bromoisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The methoxy and bromine substituents can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-6-bromoisoquinoline is unique due to the presence of both methoxy and bromine substituents, which confer distinct chemical properties and reactivity. This dual substitution pattern allows for selective functionalization and diverse applications in synthetic chemistry and biological research .

Properties

IUPAC Name

6-bromo-1-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-9-3-2-8(11)6-7(9)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSUFWUXOVNEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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